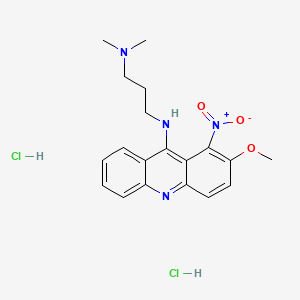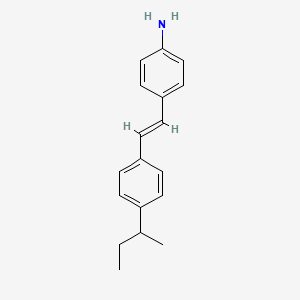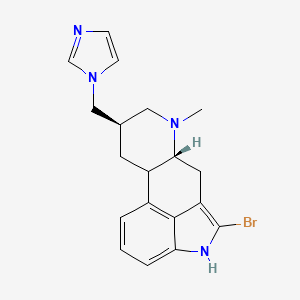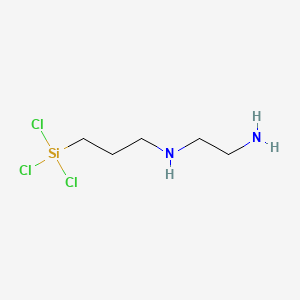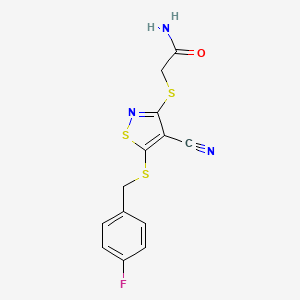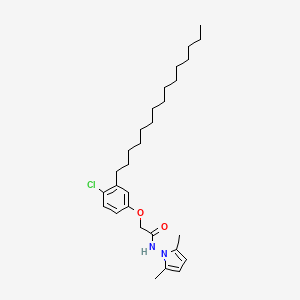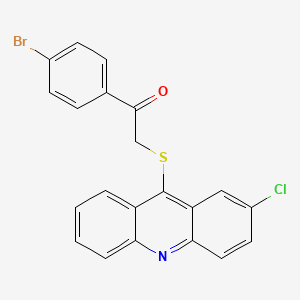
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzopyrano and benzodiazepine rings through cyclization of appropriate precursors.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-anxiety or anti-inflammatory effects.
Industry
Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)- involves interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include modulation of neurotransmitter activity or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Known for their sedative and anxiolytic effects.
Benzopyrans: Often studied for their antioxidant and anti-inflammatory properties.
Properties
CAS No. |
115410-27-0 |
|---|---|
Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
6-benzyl-2-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C24H17N3O4/c1-15-7-10-22-18(11-15)23(28)19-13-25-20-12-17(27(29)30)8-9-21(20)26(24(19)31-22)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
QIDUBWLXUUGCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=NC4=C(N3CC5=CC=CC=C5)C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


